4,6(1H,5H)-Pyrimidinedione

Descripción

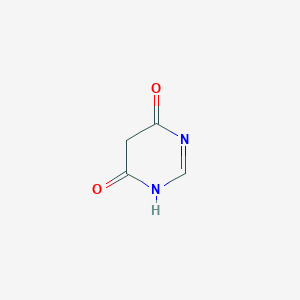

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h2H,1H2,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAYWAUCHUMJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377911 | |

| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25286-58-2 | |

| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Significance of the Pyrimidinedione Motif in Heterocyclic Chemistry

The journey of the pyrimidinedione motif is deeply intertwined with the history of heterocyclic chemistry. Pyrimidines, the parent aromatic heterocycles, were first studied by organic chemists in the late 19th century. nih.gov These compounds, which include the nucleobases uracil, thymine, and cytosine, are fundamental components of nucleic acids (RNA and DNA), highlighting their profound biological importance from the outset. nih.govrsc.org The exploration of pyrimidine (B1678525) derivatives quickly expanded, leading to the synthesis and investigation of various substituted forms, including the pyrimidinediones.

Over the decades, the significance of the pyrimidinedione scaffold has grown substantially. juniperpublishers.com Researchers have recognized its potential as a pharmacophore, a molecular feature responsible for a drug's biological activity. This has led to the development of numerous synthetic methodologies to access diverse pyrimidinedione derivatives. juniperpublishers.com These methods often involve the condensation of ureas or thioureas with dicarbonyl compounds or their equivalents, allowing for the introduction of a wide range of substituents onto the pyrimidine core. juniperpublishers.com The ability to readily modify the structure of pyrimidinediones has been instrumental in exploring their structure-activity relationships (SAR) and optimizing their therapeutic properties.

Contemporary Research Landscape for the 4,6 1h,5h Pyrimidinedione Nucleus

Conventional Synthetic Approaches to the Pyrimidinedione Core

Traditional methods for constructing the this compound ring system have long been established and remain valuable for their reliability and versatility. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors through condensation and multi-component reactions.

Condensation Reactions for Scaffold Assembly

Condensation reactions are a cornerstone in the synthesis of the this compound scaffold. These reactions typically involve the cyclization of a C-C-C dielectrophile with an N-C-N dinucleophile.

A common and foundational method involves the reaction of a malonic acid derivative with a urea (B33335) or thiourea (B124793) analog. For instance, the synthesis of 2-methylpyrimidine-4,6(1H,5H)-dione can be achieved by reacting a malonic ester with acetamide (B32628) in an alkaline medium, followed by acidification. This method is noted for its high yield and use of relatively stable and non-toxic reagents. Similarly, derivatives can be prepared from chalcones, which are α,β-unsaturated ketones, by reacting them with thiourea in the presence of a base like potassium hydroxide, often facilitated by microwave irradiation. juniperpublishers.comjuniperpublishers.com

The versatility of this approach is further demonstrated by the synthesis of various substituted pyrimidinediones. For example, reacting 3-methyluracil (B189468) with bis(2-hydroxyethyl)amine can yield 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione through a base-catalyzed condensation. vulcanchem.com Another example is the synthesis of 2-amino-5-nitroso-4,6(1H,5H)-pyrimidinedione, where guanidine (B92328) salts react with malonic acid dinitrile under basic conditions to form the pyrimidinedione skeleton, which is then nitrosated.

These condensation reactions can be influenced by various factors, including the choice of reactants, solvent, catalyst, and reaction temperature, all of which can be optimized to improve yields and purity.

Multi-Component Reaction Strategies for Structural Diversity

Multi-component reactions (MCRs) offer a powerful and efficient strategy for generating a wide array of structurally diverse this compound derivatives in a single synthetic operation. researchgate.net These reactions are highly valued for their atom economy, time-saving nature, and ability to construct complex molecules from simple starting materials. researchgate.net

The Biginelli reaction and its variations are prominent examples of MCRs used to synthesize pyrimidine-containing structures. A Biginelli-type reaction involving aryl aldehydes, barbituric acid, and urea or thiourea can produce tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org This reaction can be catalyzed by various agents, including ceric ammonium (B1175870) nitrate, to achieve excellent yields. rsc.org

Another MCR approach involves the one-pot reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil (B104193), and active methylene (B1212753) compounds to create pyrimido[4,5-b]quinolines and other fused pyrimidinedione derivatives. researchgate.net The use of different catalysts and reaction conditions allows for the synthesis of a broad spectrum of compounds. For instance, a three-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea, catalyzed by 12-tungstophosphoric acid, provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net

The strategic combination of different starting materials in MCRs allows for the systematic variation of substituents on the pyrimidinedione ring, making it a key tool for creating libraries of compounds for biological screening and other applications.

Advanced Catalytic Systems and Green Chemistry in Pyrimidinedione Synthesis

In recent years, the development of advanced catalytic systems and the principles of green chemistry have significantly influenced the synthesis of this compound systems. These modern approaches aim to enhance reaction efficiency, reduce environmental impact, and facilitate catalyst recovery and reuse.

Heterogeneous Catalysis (e.g., Nanocatalysts) in Pyrimidinedione Synthesis

Heterogeneous catalysts, particularly nanocatalysts, have emerged as highly effective tools in the synthesis of pyrimidinedione derivatives due to their high surface area, reusability, and often mild reaction conditions.

Several studies have demonstrated the utility of magnetic nanocatalysts. For example, Fe3O4@TiO2 nanocomposites have been used to catalyze the condensation reaction of 4-hydroxycoumarin, aromatic aldehydes, and 6-amino-1,3-dimethyluracil in aqueous media at room temperature. researchgate.net Another example is the use of copper immobilized on modified layered double hydroxides (LDHs) as a novel catalytic system for the three-component synthesis of pyrano[2,3-d]pyrimidine derivatives under solvent-free conditions. acs.org This catalyst proved to be efficient, allowing for high yields in short reaction times, and could be recovered and reused multiple times. acs.org

Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has also been employed as a solid acid catalyst for the synthesis of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinones. nih.gov This reaction proceeds in high yields at room temperature under solvent-free conditions. nih.gov The mechanism often involves the catalyst facilitating key steps like Knoevenagel condensation and Michael addition. nih.gov

The use of such heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste and allowing for easier product purification.

Environmentally Conscious Synthetic Protocols and Solvent Considerations

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidinedione derivatives, focusing on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient techniques.

A significant focus has been on using water as a solvent, which is non-toxic and environmentally friendly. For instance, the synthesis of pyrido-pyrimidine derivatives has been achieved through a one-pot, three-component reaction in a water bath. mdpi.com Catalyst-free procedures have also been developed, often utilizing microwave irradiation or ultrasonic irradiation to promote the reaction. nih.gov These methods can significantly reduce reaction times and improve yields.

The use of organocatalysts, such as L-proline, represents another green approach. L-proline has been used as a neutral bifunctional catalyst for the synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives in aqueous ethanol. acs.org Ionic liquids have also been explored as recyclable catalysts and reaction media. rsc.org

Furthermore, solvent-free reaction conditions are a key aspect of green synthesis. The reaction of barbituric acid, aromatic aldehydes, and malononitrile (B47326) can be carried out in the absence of a solvent, often with the aid of a reusable catalyst, to produce pyrano[2,3-d]pyrimidine derivatives. nih.gov These environmentally conscious protocols not only reduce the environmental footprint of chemical synthesis but can also lead to more efficient and cost-effective processes.

Strategic Functionalization of the this compound Ring System

The functionalization of the pre-formed this compound ring system is a critical step in the development of new derivatives with tailored properties. Various chemical reactions can be employed to introduce a wide range of substituents at different positions of the pyrimidine ring.

Common functionalization reactions include alkylation, acylation, and substitution reactions. ontosight.ai For example, the nitrogen atoms of the pyrimidine ring can be alkylated to introduce various groups. The active methylene group at the 5-position is particularly reactive and can participate in condensation reactions with aldehydes and ketones.

Halogenation is another important functionalization strategy. For instance, the 5-position of the pyrimidine ring can be brominated using reagents like N-bromosuccinimide (NBS). The resulting bromo-derivative can then serve as a versatile intermediate for further modifications through cross-coupling reactions or nucleophilic substitutions.

Hydroxylation and nitration are also used to introduce hydroxyl and nitro groups, respectively, onto the pyrimidine ring, further expanding the chemical space of accessible derivatives. The introduction of these functional groups can significantly influence the biological activity and physicochemical properties of the parent compound. For instance, chitosan (B1678972) has been functionalized with 2-thioxodihydropyrimidine-4,6(1H,5H)-dione to create a nanoscale composite with enhanced ion sorption capabilities for removing contaminants. nih.govresearchgate.net

The strategic functionalization of the this compound scaffold is essential for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule's properties for specific applications.

N-Alkylation and N-Arylation Strategies

Alkylation and arylation of the nitrogen atoms (N-1 and N-3) of the pyrimidinedione ring are fundamental strategies for modifying the compound's properties. These reactions typically involve the nucleophilic nitrogen atoms attacking an electrophilic alkyl or aryl source.

Research has demonstrated that the alkylation of pyrimidine-2,4,6,8(3H,7H)-tetraone systems, which contain the 4,6-dione moiety, can be achieved with a degree of regioselectivity. For instance, the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with alkyl halides like n-butyl iodide in the presence of a strong base such as sodium hydride can lead to mono- and dialkylated products at the N-1 and N-3 positions. researchgate.net Further reactions, such as nitration, reduction, and cyclization with urea, can be used to build more complex fused pyrimido[5,4-d]pyrimidine (B1612823) structures. researchgate.netrsc.org Palladium-catalyzed reactions have also been employed for the simultaneous formation of the pyrimidinedione ring and functionalization at the N-3 position, offering high yields and excellent regioselectivity for creating N-substituted derivatives. researchgate.net

Table 1: Examples of N-Alkylation Reactions on Pyrimidinedione-Related Scaffolds

| Substrate | Reagent(s) | Conditions | Product(s) | Citation |

| Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | n-Butyl iodide, Sodium hydride | - | N-1 mono- and N-1, N-3 di-butylated products | researchgate.net |

| Methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | 5-Bromopentanenitrile, Sodium hydride | DMF | N-1 cyanoalkylated product | rsc.org |

| 5-Iodo-1-alkyl-3-pentyl-pyrimidine-2,4-dione derivative | Alkyl ureas, Palladium catalyst, Cs2CO3 | Dioxane | N-7 alkylated pyrimido[5,4-d]pyrimidine-tetraones | rsc.org |

C-5 Position Modifications and Arylidene Derivatives

The C-5 position of the this compound ring features an active methylene group, making it a prime site for a variety of carbon-carbon bond-forming reactions. The acidity of the C-5 protons facilitates deprotonation and subsequent reaction with electrophiles. mdpi.com

A predominant modification is the Knoevenagel condensation with aromatic aldehydes to yield 5-arylidene derivatives. mdpi.com This reaction is often catalyzed by a weak base and involves the formation of a stable, conjugated system. For example, barbituric acid, a closely related analogue, reacts with various aldehydes in aqueous media or under reflux conditions to produce 5-arylidene barbituric acid derivatives in excellent yields. mdpi.com

Beyond simple condensation, the C-5 position is involved in multicomponent reactions. One-pot reactions of barbituric acid, an aldehyde, and malononitrile can lead to the formation of fused pyrano[2,3-d]pyrimidine systems. nih.gov This transformation proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the C-5 nucleophile of barbituric acid to the resulting arylidene malononitrile intermediate. nih.gov Another strategy involves the dehydrogenative aza-coupling of (thio)barbituric acids with anilines at the C-5 position to synthesize 5-(2-arylhydrazono)pyrimidine derivatives. nih.govacs.org This reaction can proceed at room temperature without the need for a catalyst. nih.govacs.org

Table 2: Representative Reactions at the C-5 Position

| Pyrimidine Derivative | Reagent(s) | Reaction Type | Product Type | Citation |

| Barbituric acid | Aromatic aldehyde | Knoevenagel Condensation | 5-Arylidene barbituric acid | mdpi.com |

| Barbituric acid | Aromatic aldehyde, Malononitrile | Knoevenagel–Michael Addition | Pyrano[2,3-d]pyrimidine | nih.gov |

| Barbituric acid/2-Thiobarbituric acid | Aromatic amine, tert-Butyl nitrite (B80452) (TBN) | Dehydrogenative Aza-Coupling | 5-(2-Arylhydrazono)pyrimidine | nih.govacs.org |

| Barbituric acid/2-Thiobarbituric acid | Diarylideneacetones | Michael Addition/Cyclization | Spiro undecane-triones | scispace.com |

Introduction of Thioxo Moieties and Other C-2 Substitutions

Modification at the C-2 position significantly alters the electronic and structural properties of the pyrimidinedione ring. The most common modification is the introduction of a thioxo group (C=S) to create 2-thio-4,6(1H,5H)-pyrimidinedione derivatives, often referred to as 2-thiobarbituric acids.

The primary synthetic route to these compounds involves replacing urea with thiourea in the initial cyclization reaction. rsc.orgniscpr.res.injuniperpublishers.com For instance, the condensation of malonic acid with thiourea is a standard method for preparing 2-thiobarbituric acid. Similarly, reacting substituted thioureas with malonic acid in the presence of acetyl chloride yields 1,3-disubstituted-2-thioxo-4,6(1H,5H)pyrimidinediones. niscpr.res.in These 2-thioxo derivatives can then undergo further reactions, such as the C-5 modifications described previously. scispace.com A one-pot, three-component synthesis of 5-aryl-7-thioxo-tetrahydropyrimido[4,5-d]pyrimidine-diones can be achieved through a Biginelli-type reaction of an aryl aldehyde, barbituric acid, and thiourea. rsc.org

Other substituents can also be introduced at the C-2 position. For example, 2-amino-4,6-dihydroxypyrimidine (B16511) can be synthesized and subsequently used as a building block for more complex heterocyclic systems. jetir.orgresearchgate.net Research has shown that 2-amino-5-nitroso-4,6(1H,5H)-pyrimidinedione can be prepared through various synthetic routes, including the condensation of appropriate nitrogen sources with carbonyl compounds.

Table 3: Synthesis of C-2 Substituted Pyrimidinediones

| C-2 Substituent | Starting Materials | Key Reagent | Product Class | Citation |

| Thioxo (=S) | Malonic acid, Thiourea | Thiourea | 2-Thiobarbituric acid | |

| Thioxo (=S) | 4-Amino-isoxazolyl-thioureas, Malonic acid | Acetyl chloride | 1-Isoxazolyl-2-thioxo-pyrimidinediones | niscpr.res.in |

| Thioxo (=S) | Aryl aldehyde, Barbituric acid | Thiourea | 5-Aryl-7-thioxo-tetrahydropyrimido[4,5-d]pyrimidine-dione | rsc.org |

| Amino (-NH2) | Guanidine, Malononitrile derivatives | Guanidine | 2-Amino-pyrimidine derivatives | rsc.org |

Spectroscopic and Theoretical Elucidation of 4,6 1h,5h Pyrimidinedione Structure and Reactivity

Comprehensive Spectroscopic Analysis Techniques for Pyrimidinediones

4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine (B14393), is a compound characterized by significant prototropic tautomerism, existing as an equilibrium of several forms. acs.org Spectroscopic techniques are indispensable for characterizing these tautomers and understanding the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Isomerism and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the complex tautomeric equilibria of pyrimidinedione systems in solution. researchgate.net Early studies utilizing ¹H NMR spectroscopy, often in conjunction with other techniques, have provided significant insights into the dominant tautomeric forms of this compound. acs.org Research conducted in organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), has consistently indicated a preference for the lactam-lactim form (6-hydroxypyrimidin-4(1H)-one). acs.org

While the lactam-lactim tautomer is predominant in solution, the presence of a minor amount of the dilactam form is also acknowledged. acs.org In aqueous solutions, the equilibrium can become more complex, with some studies suggesting the importance of zwitterionic forms. acs.org The analysis of chemical shifts and coupling constants in NMR spectra allows for the differentiation between these various isomers. jst-ud.vnnih.gov For instance, the number and position of signals corresponding to N-H and O-H protons, as well as the chemical shifts of the ring protons, provide direct evidence for the existing tautomeric structures. researchgate.net In some cases, low-temperature NMR is required to slow the rapid interconversion between tautomers, allowing for the characterization of individual forms. researchgate.net

Table 1: Summary of NMR Spectroscopy Applications for this compound

| Application | Key Findings | References |

|---|---|---|

| Tautomeric Form Identification | In organic solvents (e.g., DMSO), the lactam-lactim form is the dominant tautomer in solution. | acs.org |

| Positional Isomerism | Differentiates between various tautomers by analyzing chemical shifts of ring and exchangeable protons (NH, OH). | jst-ud.vnnih.govresearchgate.net |

| Equilibrium Studies | Helps in understanding the dynamic equilibrium between different tautomeric forms, including minor species and zwitterions in aqueous media. | acs.orgresearchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Form Determination

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups, electronic structure, and tautomeric forms of this compound.

Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in the molecule, which helps in distinguishing between tautomers. For example, the presence of C=O (carbonyl) stretching bands is characteristic of the lactam forms, while O-H and N-H stretching vibrations indicate lactim and lactam structures, respectively. Early IR spectroscopy data suggested that in the solid state, the compound exists in the lactam-lactim and dilactam forms. acs.org This technique is particularly useful for analyzing the solid-state structure and can confirm the presence of specific functional groups predicted by other methods. nih.govripublication.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule, which are highly sensitive to the tautomeric form and protonation state. acs.org The UV spectra of this compound are characterized by intense absorption bands. acs.org Studies have shown that the spectra of 4,6-dihydroxypyrimidine and its derivatives are similar, suggesting they exist in the same tautomeric forms in solution. acs.org These spectra typically exhibit intense absorption maxima at approximately 200–204 nm and 252–254 nm. acs.org Changes in the position and intensity of these absorption bands with varying solvent acidity are used to study protonation events and determine the basicity of the compound. acs.orgnih.govresearchgate.net

Table 2: Characteristic UV Absorption Maxima for this compound

| Wavelength (λmax) | Molar Absorptivity (log ε) | Interpretation | References |

|---|---|---|---|

| 200–204 nm | ~4.3 | Intense absorption characteristic of the pyrimidinedione chromophore. | acs.org |

| 252–254 nm | ~4.0 | Intense absorption characteristic of the pyrimidinedione chromophore. | acs.org |

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique used for the precise determination of the molecular weight of this compound and for confirming its elemental composition. researchgate.net The compound has a molecular formula of C₄H₄N₂O₂ and a molecular weight of approximately 112.09 g/mol . nih.gov High-resolution mass spectrometry can provide the exact mass, further validating the molecular formula. nih.gov

Beyond simple molecular confirmation, MS, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful tool for monitoring chemical transformations and studying reaction kinetics. acs.orgnih.gov For instance, LC-MS has been utilized to control for possible chemical changes during studies on the protonation of 4,6-dihydroxypyrimidine derivatives in acidic media. nih.gov The fragmentation patterns observed in the mass spectrum can also offer structural information, helping to distinguish between isomers or identify metabolites in biological systems. researchgate.netresearchgate.net

Table 3: Molecular Identity of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₄H₄N₂O₂ | nih.gov |

| Molecular Weight | 112.09 g/mol | nih.gov |

| Exact Mass | 112.027277375 Da | nih.gov |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net For this compound, X-ray structure analysis has been pivotal in resolving its solid-state structure and understanding its tautomeric preferences in a crystalline environment. acs.org

Crucially, these studies revealed that 4,6-dihydroxypyrimidine can exist in two distinct crystalline polymorphic forms: a molecular form and an ionic form. acs.orgnih.govresearchgate.net

In the molecular polymorph , the compound exists as the neutral lactam-lactim tautomer (6-hydroxypyrimidin-4(1H)-one). acs.org

In the ionic polymorph , the crystal lattice is composed of differentiated positive and negative ions of the molecule. acs.orgnih.gov

This discovery of polymorphism highlights the molecule's ability to adopt different stable arrangements in the solid state, which is governed by intermolecular forces such as hydrogen bonding. The detailed structural information from X-ray crystallography provides a crucial benchmark for validating the results of theoretical calculations and for interpreting spectroscopic data obtained from solid samples.

Computational Chemistry Approaches to Pyrimidinedione Systems

Computational chemistry has become an essential partner to experimental techniques in the study of pyrimidinedione systems, offering deep insights into their electronic structure, stability, and reactivity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and various ab initio approaches, are widely used to investigate the properties of pyrimidinediones. nih.govmdpi.com A primary application is the prediction of the relative stabilities of different tautomers. nih.govresearchgate.net Such calculations can determine the thermodynamic favorability of the keto-enol, diketo, and dienol forms in the gas phase and in solution, often using solvent models to simulate environmental effects. nih.govmdpi.com

These computational methods are instrumental in:

Predicting Tautomeric Equilibria: Theoretical calculations help to understand why certain tautomers, like the lactam-lactim form, are more stable than others. They can quantify the energy differences between various isomers, which often align well with experimental observations from NMR and UV-Vis spectroscopy. acs.orgnih.gov

Interpreting Electronic Spectra: Quantum chemistry can be used to calculate theoretical electronic absorption spectra. researchgate.net By comparing these calculated spectra with experimental UV-Vis data, researchers can confidently assign absorption bands to specific electronic transitions within particular tautomers. researchgate.net

Understanding Reactivity: Computational models can predict sites of reactivity, such as where protonation is most likely to occur. This is achieved by calculating properties like atomic charges and electrostatic potentials. mdpi.com These predictions are valuable for understanding reaction mechanisms, such as nitration, and for interpreting basicity measurements. acs.org

While powerful, the accuracy of these methods depends heavily on the chosen level of theory and basis set. nih.gov For instance, some density functionals may incorrectly predict the energetic ordering of tautomers, making careful validation against experimental data or higher-level calculations essential. nih.gov

Tautomeric Preferences and Protonation Equilibria Studies via Computational Methods

The structural and electronic properties of this compound are significantly influenced by tautomerism and its behavior in acidic or basic conditions. Computational chemistry has become an indispensable tool for investigating these phenomena, providing insights that are often difficult to obtain through experimental methods alone.

Tautomerism in this compound, also known as 4,6-dihydroxypyrimidine, involves the migration of protons, leading to various structural isomers. The primary tautomeric forms include the diketo, keto-enol, and dienol forms. acs.org Numerous computational studies have shown that the diketo form is the most stable tautomer in solution. acs.org The relative stability of these tautomers is crucial as it dictates the molecule's chemical reactivity and biological interactions. nih.gov Computational approaches, such as Density Functional Theory (DFT), are used to calculate the energies of different tautomers, helping to predict their equilibrium populations. nih.govchemrxiv.orgchemrxiv.org These calculations often consider factors like aromaticity, intramolecular hydrogen bonding, and electronic delocalization to explain the observed stability trends. nih.gov

Protonation equilibria, which describe how the molecule behaves at different pH levels, are also extensively studied using computational methods. nih.gov The acidity of pyrimidines, represented by their pKa values, determines the species that will prevail under various pH conditions. nih.gov Quantum chemical Quantitative Structure-Activity Relationship (QSAR) approaches employ DFT calculations, often at the B3LYP/6-31+G(d,p) level of theory combined with a solvent model, to estimate these acidities. nih.gov By calculating the energy difference between the parent compound and its dissociation product, researchers can achieve excellent estimations for both the cation-to-neutral (pKa1) and neutral-to-anion (pKa2) dissociations. nih.gov Studies have shown that substituents on the pyrimidine (B1678525) ring can significantly affect basicity; for instance, alkyl groups in position 2 increase basicity, while a nitro group in position 5 leads to a decrease. acs.org

| Tautomeric Form | Structural Description |

| Diketo | Both oxygen atoms are present as carbonyl groups (C=O). This is generally the most stable form. acs.org |

| Keto-enol | One carbonyl group and one hydroxyl group (O-H) are present. |

| Dienol | Both oxygen atoms are present as hydroxyl groups. |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful in silico techniques used to predict and analyze the interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme. nih.gov These methods provide detailed insights into the binding mode, affinity, and specificity of potential drug candidates, thereby guiding the design and optimization of new therapeutic agents. mdpi.com

The process begins with the three-dimensional structures of the ligand and the target protein, the latter often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov Molecular docking simulations then place the ligand into the active site of the target protein in various possible orientations and conformations. mdpi.com Sophisticated scoring functions are used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more favorable interaction. researchgate.net

Derivatives of the pyrimidine scaffold have been extensively studied using these methods against a wide range of biological targets. For example, docking studies on 4,6-diaryl-substituted pyrimidines have identified them as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a key target in oncology. nih.gov Similarly, simulations have been used to explore the binding mechanisms of pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDK2/4/6), which are crucial regulators of the cell cycle. nih.govnih.gov These studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target's binding pocket, which are essential for the ligand's activity. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to validate the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. mdpi.comnih.gov

| Pyrimidine Derivative Class | Target Protein/Enzyme | Key Findings from Docking/MD Simulations |

| 4,6-Diarylpyrimidines | Phosphoinositide 3-kinases (PI3Kγ) | Strong binding affinity governed by hydrophobic interactions within the binding site. nih.gov |

| Pyrazolo[3,4-d]pyrimidinones | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Stable binding in the active site, elucidating interactions with key residues. mdpi.com |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Cyclin-dependent kinases (CDK2/4/6) | Polar interactions with residues like Lys and Asp, and nonpolar interactions with Ile were identified as crucial for bioactivity. nih.gov |

| Dihydropyrimidinones | α-glucosidase | Ligand binds to the active site with a low binding energy, comparable to standard inhibitors. researchgate.net |

Structure-Activity Relationship (SAR) Derivations from In Silico Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a powerful framework for deriving these relationships by correlating molecular descriptors (physicochemical properties or structural features) with experimental activity. nih.govmdpi.com A successful QSAR model can predict the activity of novel compounds, thus prioritizing synthesis and testing efforts. mdpi.com

For pyrimidine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. researchgate.net These techniques build models based on the three-dimensional alignment of a series of molecules, identifying the steric and electrostatic field variations that are critical for activity. nih.govresearchgate.net The resulting models are often visualized as contour maps, highlighting regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would enhance or diminish biological potency. nih.gov

In silico SAR studies on pyrimidine derivatives have yielded valuable insights for drug design. For instance, analyses of pyrazolo[1,5-a]pyrimidines revealed that derivatives bearing an electron-withdrawing chloro group were often more active than those with an electron-donating methyl group. nih.gov In another study on oxazolo[5,4-d]pyrimidine (B1261902) derivatives, it was found that an aromatic substituent at the C(2) position was more favorable for anticancer activity than an aliphatic one. mdpi.com

Pharmacophore mapping is another computational tool that complements QSAR. It identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov This "pharmacophore hypothesis" can then be used to screen large databases for new compounds with the desired structural features. researchgate.net

| Pyrimidine Scaffold | Target/Activity | Key SAR Findings from In Silico Studies |

| Pyrazolo[1,5-a]pyrimidines | Antimicrobial Activity | Compounds with electron-withdrawing groups (e.g., Cl) showed higher activity than those with electron-donating groups (e.g., CH3). nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK Inhibitors | 3D-QSAR models highlighted the importance of steric and electrostatic fields at specific positions for inhibitory potency against CDK2, CDK4, and CDK6. nih.gov |

| Oxazolo[5,4-d]pyrimidines | Anticancer Agents | An aromatic substituent at the C(2) position is favored over an aliphatic one; a methyl group at the para position of an anilino moiety showed notable inhibitory potency against VEGFR2. mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | TRAP1 Inhibitors | Pharmacophore mapping and 3D-QSAR identified key features like hydrogen bond donors, acceptors, and aromatic rings necessary for biological activity. nih.gov |

Pharmacological and Biological Impact of the 4,6 1h,5h Pyrimidinedione Scaffold

Pyrimidinedione as a Foundational "Privileged Scaffold" in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. The 4,6(1H,5H)-pyrimidinedione nucleus is widely recognized as such a scaffold. Its prevalence in numerous biologically active compounds underscores its importance in drug discovery and development. The pyrimidine (B1678525) ring system itself is a fundamental component of nucleic acids (uracil, thymine, and cytosine), which provides a biological basis for its interaction with various enzymes and receptors.

The versatility of the pyrimidinedione core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological profile. This adaptability has been exploited to design molecules with a wide range of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, and antidiabetic agents. The ability of this scaffold to serve as a template for the generation of diverse chemical libraries has made it an invaluable tool in the quest for new and improved drugs.

Molecular Mechanisms of Biological Activity

The broad pharmacological profile of this compound derivatives stems from their ability to interact with a variety of biological targets, most notably enzymes. By inhibiting the activity of key enzymes involved in disease pathogenesis, these compounds can exert potent therapeutic effects. The following sections will delve into the specific enzyme inhibition profiles and binding site interactions of this versatile scaffold.

Enzyme Inhibition Profiles and Binding Site Analysis

The this compound scaffold has been successfully employed to design potent and selective inhibitors of a range of enzymes. The specific substitutions on the pyrimidinedione ring play a crucial role in determining the target enzyme and the potency of inhibition.

While pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities, the specific inhibition of Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) by compounds featuring the this compound scaffold is not extensively documented in current literature. AAC(6')-Ib is a key enzyme responsible for bacterial resistance to aminoglycoside antibiotics. Research into inhibitors of this enzyme has primarily focused on other chemical scaffolds, such as those based on pyrrolidine pentamine. nih.govmdpi.comnih.govresearchgate.net The development of pyrimidine-based inhibitors for this target could represent a novel avenue for overcoming antibiotic resistance.

Derivatives of this compound have emerged as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4), a key enzyme in glucose homeostasis. nih.govbrieflands.comresearchgate.netwlv.ac.uknih.gov DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.

A notable example of a pyrimidinedione-based DPP-4 inhibitor is Alogliptin . researchgate.net Structure-activity relationship (SAR) studies have revealed key structural features of pyrimidinedione derivatives that are essential for potent DPP-4 inhibition. These include:

Substitutions on the pyrimidine ring: The nature and position of substituents significantly influence inhibitory activity.

Hydrophobicity: A positive correlation between the hydrophobic nature of the molecule and DPP-4 inhibitory activity has been observed. nih.govbrieflands.com

Specific chemical groups: The presence of certain groups, such as a fluorocyanobenzyl group, has been shown to be a key factor affecting potency. nih.govbrieflands.com

| Compound | Modifications | Reported Activity |

|---|---|---|

| Alogliptin | Specific substitutions on the pyrimidinedione core | Potent and selective DPP-4 inhibitor |

| Pyrimidinedione Derivatives | Varying hydrophobic and electronic properties of substituents | SAR studies show a correlation between hydrophobicity and increased inhibitory activity |

Uridine phosphorylase is an enzyme that plays a crucial role in the salvage pathway of pyrimidine nucleosides. patsnap.com Inhibition of this enzyme can potentiate the effects of certain anticancer drugs, such as 5-fluorouracil. While direct studies on this compound derivatives are limited, research on structurally related uracil analogs provides valuable insights.

Studies have shown that 5- and 6-substituted uracil derivatives can act as inhibitors of uridine phosphorylase. nih.govacs.orgnih.gov Key findings from these studies include:

Substitution at the 5-position: Aromatic substitutions at this position can lead to potent inhibition.

Acyclovir side chain: The presence of a (2-hydroxyethoxy)methyl group on the uracil ring has been shown to enhance inhibitory activity.

These findings suggest that the this compound scaffold, being a uracil analog, holds potential for the development of novel uridine phosphorylase inhibitors.

| Compound Class | Key Structural Features | Reported Activity |

|---|---|---|

| 5-Aryl-substituted 5-benzyluracils | Aromatic substitutions at the 5-position of the uracil ring | Enhanced inhibitory potency against uridine phosphorylase |

| 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils | Presence of an acyclovir-like side chain | Significantly improved inhibitory activity |

The versatility of the pyrimidine scaffold extends to the inhibition of other clinically relevant enzymes.

Cyclooxygenase-2 (COX-2): Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. mdpi.comnih.govmdpi.comnih.gov The design of these inhibitors often involves incorporating specific pharmacophoric features onto the pyrimidine ring that allow for selective binding to the COX-2 active site.

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govproquest.com As such, TS is a well-established target for anticancer drugs. Pyrimidine-based compounds, such as 5-fluorouracil, are classic TS inhibitors. wikipedia.org The this compound scaffold can serve as a template for the design of novel TS inhibitors. nih.govproquest.comnih.gov

Ribonucleotide Reductase (RR): Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. wikipedia.orgfrontiersin.orgresearchgate.net Inhibition of RR is a validated strategy in cancer chemotherapy. Nucleoside analogs with a pyrimidine core, such as gemcitabine, are known inhibitors of this enzyme. wikipedia.orgresearchgate.net This highlights the potential of developing novel RR inhibitors based on the this compound scaffold.

| Enzyme Target | Significance | Relevance of Pyrimidine Scaffold |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation and pain | Serves as a scaffold for selective inhibitors |

| Thymidylate Synthase (TS) | DNA synthesis and cancer | Core structure of established and novel inhibitors |

| Ribonucleotide Reductase (RR) | DNA synthesis and cancer | Basis for nucleoside analog inhibitors |

Receptor Binding and Signaling Pathway Modulation

Derivatives of the this compound scaffold exert their biological effects through interactions with a variety of molecular targets, leading to the modulation of key signaling pathways involved in disease pathogenesis.

One of the significant areas of investigation has been the interaction of these derivatives with protein kinases. For instance, certain 4,6-diaryl-substituted pyrimidines have demonstrated a strong binding affinity for phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in oncology. Molecular docking studies have suggested that these derivatives can effectively bind to the PIK3γ isoform, indicating their potential as anticancer agents that target the PI3K signaling pathway. Some diphenyl derivatives of pyrimidine have even shown dual inhibitory activity against both PI3K and tubulin, suggesting a multi-targeted approach to cancer therapy.

Furthermore, the this compound scaffold has been utilized in the design of inhibitors for other important kinases. For example, some derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis. This inhibition is a promising strategy for the development of new anticancer drugs.

Beyond kinase inhibition, these derivatives have been found to modulate other critical signaling pathways. The JAK/STAT pathway, which is often dysregulated in inflammatory diseases and cancer, has been a target for oxazolo[5,4-d]pyrimidine (B1261902) derivatives. These compounds have shown potential in treating diseases associated with this pathway.

In the context of viral infections, the modulation of innate immunity signaling pathways has been observed. Some pyrimidine biosynthesis inhibitors have been shown to enhance the expression of antiviral genes, suggesting an indirect antiviral mechanism by bolstering the host's natural defense systems.

The versatility of the this compound scaffold is further highlighted by its derivatives' ability to interact with other receptor types. For instance, research into 2,4(1H,3H)-pyrimidinediones has revealed their potent inhibitory activity against the HIV-1 reverse transcriptase, a key enzyme in the viral life cycle. The specific substitutions on the pyrimidinedione ring were found to be crucial for their antiviral efficacy. Additionally, in the field of neurodegenerative diseases, 2,4,6-substituted pyrimidine derivatives have been designed as inhibitors of BACE-1 (β-secretase), an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease. Docking studies have shown that these compounds can form strong interactions with the active site of the enzyme.

Therapeutic Potential of Pyrimidinedione Derivatives

The diverse biological activities of this compound derivatives have translated into significant therapeutic potential across a wide range of diseases. Extensive research has been conducted to explore their efficacy in antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antihypertensive applications.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The this compound scaffold has served as a foundation for the development of novel antimicrobial agents with activity against a variety of pathogens.

Antibacterial Activity:

Several studies have highlighted the antibacterial potential of 4,6-disubstituted pyrimidine derivatives. For instance, newly synthesized derivatives have shown varying degrees of antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Pseudomonas aeruginosa. Furthermore, 2-mercapto 4,6-disubstituted pyrimidines have demonstrated specific activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

| Compound Type | Target Organism | Activity |

| 4,6-disubstituted pyrimidine derivatives | Bacillus subtilis, Pseudomonas aeruginosa, Streptomyces species | Antimicrobial activity |

| 2-mercapto 4,6-disubstituted pyrimidines | Mycobacterium tuberculosis | Active |

Antifungal Activity:

The antifungal potential of this scaffold is also noteworthy. A series of pyrimidine derivatives containing an amide moiety has been investigated for its efficacy against pathogenic fungi. Certain compounds within this series exhibited good inhibition rates against Botryosphaeria dothidea and Phomopsis sp.. Notably, one derivative displayed a superior EC50 value against Phomopsis sp. when compared to the standard antifungal drug, Pyrimethanil.

| Compound | Target Fungus | EC50 Value (µg/mL) |

| Pyrimidine derivative with amide moiety | Phomopsis sp. | Better than Pyrimethanil |

Antiviral Activity:

The antiviral properties of this compound derivatives have been explored against a range of viruses. A series of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides has shown promising activity against the Dengue virus. In another study, 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated efficacy against human coronaviruses, highlighting the potential of this scaffold in the development of broad-spectrum antiviral agents.

| Compound Type | Target Virus | Activity |

| 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides | Dengue virus | Antiviral activity |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human coronaviruses | Efficacious |

Anticancer and Antitumor Investigations

The this compound scaffold is a cornerstone in the design of novel anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity against a wide array of cancer cell lines.

Research has demonstrated the efficacy of various pyrimidine derivatives against cancers such as colon adenocarcinoma, breast cancer, lung cancer, and leukemia. The mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of essential cellular processes.

For example, a novel series of 4,6-pyrimidine analogues has been designed as colchicine binding site inhibitors, demonstrating potent antiproliferative activities. One compound from this series exhibited remarkable activity against six human cancer cell lines with IC50 values ranging from 1.1 nM to 4.4 nM. Another study focused on 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors, with some compounds showing good cytotoxicity and selectivity toward MDA-MB-231 and A549 cancer cell lines, with IC50 values in the micromolar range.

The table below summarizes the anticancer activity of selected this compound derivatives:

| Compound Type | Cancer Cell Line(s) | IC50 Value |

| 4,6-pyrimidine analogue | 6 human cancer cell lines | 1.1 nM - 4.4 nM |

| 5-methylpyrazolo[1,5-a]pyrimidine derivative | MDA-MB-231 | ~26 µM |

| 5-methylpyrazolo[1,5-a]pyrimidine derivative | A549 | ~20-22 µM |

The molecular targets for these anticancer activities are diverse and include PI3Ks, tubulin, topoisomerase II, and c-Met kinase, as previously discussed in the receptor binding and signaling pathway modulation section.

Anti-inflammatory and Analgesic Research

Derivatives of the this compound scaffold have shown significant promise as anti-inflammatory and analgesic agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

A notable example is a novel 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), which demonstrated potent anti-inflammatory effects. This compound was found to reduce the production of nitric oxide (NO) and downregulate the expression of COX-2 and inducible nitric oxide synthase (iNOS) in a dose-dependent manner.

Furthermore, several pyrimidine derivatives have been identified as selective and potent inhibitors of COX-2. Some of these compounds have exhibited IC50 values for COX-2 inhibition that are comparable to the well-known COX-2 inhibitor, celecoxib. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

In addition to their anti-inflammatory properties, certain derivatives have also displayed analgesic activity. For instance, some thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives have been evaluated for their pain-relieving effects in preclinical models.

The table below presents a summary of the anti-inflammatory and analgesic activities of selected derivatives:

| Compound Type | Activity | Mechanism of Action |

| 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) | Anti-inflammatory | Reduction of NO, COX-2, and iNOS |

| Various pyrimidine derivatives | Anti-inflammatory | Selective COX-2 inhibition |

| Thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives | Analgesic | Not specified |

Antidiabetic and Antihyperglycemic Research

The therapeutic potential of this compound derivatives extends to the management of diabetes and hyperglycemia. Research in this area has focused on the development of compounds that can effectively lower blood glucose levels. While specific data on this compound derivatives is emerging, the broader class of pyrimidine derivatives has shown promise in this therapeutic area. Further investigation is needed to fully elucidate the antidiabetic and antihyperglycemic potential of this specific scaffold.

Antihypertensive and Cardiotonic Activities

The this compound scaffold has also been explored for its potential in treating cardiovascular disorders, particularly hypertension. Although detailed research findings specifically on this compound derivatives are limited in the publicly available literature, the general class of pyrimidines has been investigated for antihypertensive and cardiotonic effects. The development of derivatives from this scaffold could offer new avenues for the treatment of high blood pressure and related cardiovascular conditions.

Immunomodulatory Properties

Derivatives of the pyrimidine scaffold have demonstrated notable immunomodulatory and anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory pathway. nih.gov Certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins that mediate inflammation. nih.gov

In one study, novel 2,4,5-substituted pyrimidine derivatives were evaluated for their anti-inflammatory and antioxidant properties. nih.gov The findings highlighted that specific derivatives, labeled L1 and L2, were potent and selective inhibitors of the COX-2 isoenzyme. Their inhibitory effects on COX-2 were comparable to the reference drug meloxicam and significantly better than piroxicam. nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The study underscored the potential of the pyrimidine framework as a promising scaffold for developing new anti-inflammatory drugs with selective COX-2 inhibition. nih.gov

Table 1: COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Pyrimidine Derivative L1 | COX-2 | Selective inhibitor, performance similar to Meloxicam | nih.gov |

| Pyrimidine Derivative L2 | COX-2 | Selective inhibitor, performance similar to Meloxicam | nih.gov |

Anticonvulsant Applications

The this compound core and related heterocyclic structures have been a fruitful area of research for the discovery of new anticonvulsant agents. Derivatives of 2-thiopyrimidine-4-one, in particular, have been investigated for their effects on the central nervous system and their potential to treat neurological disorders. pensoft.net

Studies involving the synthesis of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides have identified compounds with significant anticonvulsant activity. japsonline.com These compounds were evaluated in preclinical models, including the pentylenetetrazole (PTZ)-induced and maximal electroshock (MES)-induced seizure tests. In one such study, the compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (compound 5.5) demonstrated the most pronounced anticonvulsant effects. japsonline.com It effectively reduced the number, severity, and duration of seizures while increasing their latent period. japsonline.com This compound exhibited a favorable safety profile with a high therapeutic index. japsonline.com

Further research on 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, which incorporate a pyrimidine-related scaffold, also yielded potent anticonvulsants. nih.gov Compound 6c (5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine) showed excellent activity in both MES and scPTZ models, with ED₅₀ values of 9.5 mg/kg and 20.5 mg/kg, respectively. nih.gov Its protective index values indicated a better safety margin compared to clinical drugs like carbamazepine and ethosuximide. nih.gov Molecular docking studies suggested that the anticonvulsant mechanism of compound 6c may involve interactions with the benzodiazepine-binding site on GABA-A receptors. nih.gov Similarly, the anticonvulsant activity of certain quinazolin-4(3H)-one derivatives has been linked to their influence on GABAergic transmission, acting as positive allosteric modulators of the GABA-A receptor. mdpi.com

Table 2: Anticonvulsant Activity of Pyrimidine and Related Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (5.5) | MES & PTZ | Data not specified | High | japsonline.com |

| 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine (6c) | MES | 9.5 | 48.0 | nih.gov |

| 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] mdpi.comnih.govnih.govtriazolo[4,3-a]pyridine (6c) | scPTZ | 20.5 | 22.2 | nih.gov |

Antiviral Activities, including Anti-HIV and SARS-CoV-2 (MPro Inhibitors)

The pyrimidine scaffold is a cornerstone in the development of antiviral agents, with numerous derivatives showing efficacy against a wide range of viruses. nih.gov The versatility of the pyrimidine ring allows for the design of compounds that can inhibit various stages of the viral life cycle. nih.govcngb.org

Research has demonstrated the antiviral potential of pyrimido[4,5-b]indole ribonucleosides against Dengue virus and pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives against Herpes Simplex Virus type-1 (HSV-1). nih.govnih.gov Furthermore, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown notable efficacy against human coronavirus 229E (HCoV-229E), highlighting the scaffold as a promising framework for designing novel antiviral agents against coronaviruses. mdpi.com

Anti-HIV Activity

Pyrimidine-2,4-dione derivatives have been a significant focus in the search for new anti-HIV therapies. nih.gov A series of these compounds linked to an isoxazolidine nucleus were synthesized and tested as nucleoside analogs. nih.gov Several of these compounds, particularly those with an ethereal group at the C-3 position, demonstrated potent inhibition of HIV reverse transcriptase (RT) in the nanomolar range and inhibited HIV-1 infection in the low micromolar range without significant cytotoxicity. nih.gov

Other research has explored different mechanisms. Uracil-based derivatives, such as 5,5′-(phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione)s, have been designed as potential inhibitors of the HIV capsid protein (CA). nih.gov Additionally, 1,2,4-triazolo[1,5-a]pyrimidines have been identified as a novel class of allosteric inhibitors targeting the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity, an essential viral enzyme not targeted by current drugs. mdpi.com Pyrimidone derivatives have also been developed as agents that selectively accelerate the death of HIV GAG-POL expressing cells. google.com

SARS-CoV-2 (MPro Inhibitors)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net Various pyrimidine and pyrimidine-thioglycoside derivatives have been investigated for their potential to inhibit this enzyme and the replication of SARS-CoV-2.

Studies on pyrimidine thioglycoside analogs revealed that compounds incorporating glycosyl moieties showed a marked increase in SARS-CoV-2 inhibition. nih.gov Specifically, N-phenyl pyrimidine thiogalactoside (6e ) and N-P-chlorophenyl pyrimidine thiogalactoside (6f ) were identified as moderately potent inhibitors, with IC₅₀ values of 18.47 µM and 15.41 µM, respectively. nih.gov The free hydroxyl groups of the S-glycopyranosyl moieties were found to be important for enhancing antiviral activity. nih.gov

While direct inhibition of SARS-CoV-2 Mpro by this compound itself is not extensively detailed, the broader class of pyrimidine-containing heterocycles has been explored. The search for Mpro inhibitors has led to the identification of potent compounds, often peptidomimetics, that form a covalent bond with the catalytic cysteine residue in the enzyme's active site. nih.gov For instance, the highly potent, covalent Mpro inhibitor Y180 showed an IC₅₀ of 8.1 nM and demonstrated efficacy against multiple SARS-CoV-2 variants, including Alpha, Kappa, Theta, and Omicron, both in vitro and in vivo. probechem.com Although not a simple pyrimidinedione, its complex structure underscores the value of heterocyclic systems in designing effective Mpro inhibitors.

Table 3: Antiviral Activity of Pyrimidine Derivatives

| Compound Class/Name | Virus | Target | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| Pyrimidine-2,4-diones (Compound 6a-c) | HIV-1 | Reverse Transcriptase (RT) | nM range (enzymatic), low µM (cellular) | nih.gov |

| Pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | Human Coronavirus 229E | Not specified | Remarkable efficacy | mdpi.com |

| N-phenyl pyrimidine thiogalactoside (6e) | SARS-CoV-2 | Not specified | 18.47 µM (IC₅₀) | nih.gov |

| N-P-chlorophenyl pyrimidine thiogalactoside (6f) | SARS-CoV-2 | Not specified | 15.41 µM (IC₅₀) | nih.gov |

| Y180 | SARS-CoV-2 (wild-type) | Main Protease (Mpro) | 8.1 nM (IC₅₀), 11.4 nM (EC₅₀) | probechem.com |

| 1,2,4-Triazolo[1,5-a]pyrimidines | HIV-1 | RNase H | Low µM range | mdpi.com |

Broader Scientific Applications of 4,6 1h,5h Pyrimidinedione Scaffolds

Applications in Materials Science

The pyrimidinedione scaffold is explored in materials science for its potential to create novel materials with desirable optical and electronic properties. Its rigid heterocyclic structure and capacity for functionalization are key attributes for developing advanced polymers, dyes, and nonlinear optical materials.

The 4,6(1H,5H)-pyrimidinedione structure is a valuable chromophore used in the synthesis of various dyes, particularly azo dyes. These dyes are created through a diazo coupling reaction, where a diazotized amine reacts with a coupling component containing the pyrimidinedione ring. For instance, novel bisazo dyes have been synthesized by coupling diazotized naphthalene-1,5-diamine with 2-thiobarbituric acid, a derivative of pyrimidinedione. This process results in compounds with extended conjugation systems, which are responsible for their color.

The synthesis process typically involves:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures to form a diazonium salt.

Coupling: The diazonium salt is then added to a solution containing a pyrimidine (B1678525) derivative, such as 2-thiobarbituric acid or N-(4-aminophenyl)-4-(2-chloroquinolin-3-yl)-6-methyl-2-(oxo/thioxo)-1,2-dihydropyrimidine-5-carboxamide, which acts as the coupling agent.

Purification: The resulting solid azo dye is filtered, dried, and purified, often by recrystallization from a suitable solvent like ethanol.

These pyrimidine-based azo dyes are investigated for various applications, including their use as chelating agents for metal ions and for their potential biological activities.

Derivatives of the pyrimidine scaffold are actively investigated for their potential in nonlinear optical (NLO) applications, which are crucial for advanced technologies like optical data processing and telecommunications. NLO materials can alter the properties of light, and the pyrimidine core's electron-withdrawing nature makes it an ideal component for creating "push-pull" molecules necessary for significant NLO effects.

Recent research has focused on newly synthesized pyrimidine derivatives, such as N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS). Studies involving this compound have shown that its crystalline structure enhances its NLO behavior. Computational and experimental analyses have revealed that PMMS exhibits a significant third-order nonlinear susceptibility (χ3), a key measure of NLO activity, which is superior to that of well-known chalcone (B49325) derivatives. This positions pyrimidine-based compounds as promising candidates for the development of future optical and photonic devices.

| Property | Description | Significance |

|---|---|---|

| Polarizability | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Contributes to the overall NLO response of the material. |

| Hyperpolarizability | Describes the nonlinear response of a molecule to an applied electric field, crucial for second and third-order NLO effects. | Indicates the potential for applications in frequency conversion and optical switching. |

| Third-Order Nonlinear Susceptibility (χ3) | A macroscopic property that quantifies the third-order NLO response of a material. The value for PMMS was found to be superior to known chalcone derivatives. | Highlights its potential for use in advanced optical devices requiring high NLO performance. |

Role in Agricultural Chemistry (e.g., Herbicidal Agents, Plant Growth Regulators)

In agricultural science, the pyrimidinedione scaffold is a cornerstone in the development of highly effective herbicides. These compounds are crucial for weed management and ensuring crop yields.

Pyrimidinedione derivatives are a major class of herbicides that act by inhibiting the enzyme Protoporphyrinogen IX oxidase (PPO). PPO is essential for chlorophyll (B73375) and heme biosynthesis in plants. Its inhibition leads to the accumulation of a phototoxic intermediate, Protoporphyrinogen IX, which causes rapid oxidative damage to cell membranes upon exposure to light, ultimately killing the weed. This mode of action provides rapid herbicidal effects, low toxicity to mammals, and minimal environmental persistence, making these compounds valuable for sustainable agriculture.

Several commercial herbicides, including butafenacil (B1668078) and tiafenacil, are based on the pyrimidinedione structure. Ongoing research focuses on designing new derivatives to overcome weed resistance and broaden the spectrum of controllable weeds. For example, novel sulfonamide-containing pyrimidinedione derivatives have been synthesized that show potent herbicidal activity against broadleaf weeds like Zinnia elegans and Abutilon theophrasti at very low application rates. Similarly, 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives have demonstrated significant post-emergence herbicidal activity, in some cases exceeding that of the commercial herbicide flumiclorac-pentyl (B166167).

Another important enzyme target for pyrimidine-based herbicides is acetohydroxyacid synthase (AHAS), which is vital for the biosynthesis of branched-chain amino acids in plants. A new class of lipophilic pyrimidine-biphenyl herbicides has been developed that effectively inhibits AHAS, showing excellent control of grass weeds.

| Derivative Class | Enzyme Target | Key Findings | Reference Weeds |

|---|---|---|---|

| Sulfonamide-containing pyrimidinediones | Protoporphyrinogen IX oxidase (PPO) | Compound 6q showed 100% efficacy at 9.375 g/ha, comparable to the commercial herbicide saflufenacil. | Zinnia elegans, Abutilon theophrasti |

| 5-(1-amino-4-phenoxybutylidene)barbituric acids | Protoporphyrinogen IX oxidase (PPO) | Several compounds exhibited post-emergence activity superior to flumiclorac-pentyl at 150 g/ha. | Brassica campestris, Amaranthus tricolor |

| Lipophilic pyrimidine-biphenyls (PMBs) | Acetohydroxyacid synthase (AHAS) | Compound Ica showed ≥80% control of grass weeds at 187.5 g/ha. | Echinochloa crus-galli, Digitaria sanguinalis |

Analytical Chemistry Applications (e.g., Reagents, Sensors, Biochemical Assays)

The pyrimidinedione framework is utilized in analytical chemistry, primarily as a reagent in biochemical assays designed to detect and quantify specific biological processes or molecules.

A prominent example is the use of 2-thiobarbituric acid, a sulfur-containing analogue of this compound, in the Thiobarbituric Acid Reactive Substances (TBARS) assay. This well-established method is used to measure lipid peroxidation, a key indicator of oxidative stress in biological samples. In the assay, 2-thiobarbituric acid reacts with malondialdehyde, a byproduct of lipid peroxidation, under acidic conditions to produce a colored adduct that can be quantified spectrophotometrically.

Furthermore, pyrimidinedione derivatives are synthesized for use as tools in fundamental biochemical research. Novel 4,6-pyrimidine analogues have been designed to function as inhibitors of tubulin polymerization. These compounds are used in in vitro biochemical assays to study the dynamics of microtubules, which are critical for cell division and structure. Such research is vital for understanding cellular processes and for the development of new therapeutic agents.

Another related compound, Alloxan, which has a pyrimidine-2,4,5,6(1H,3H)-tetraone structure, is widely used as an analytical reagent in biomedical research to induce experimental diabetes in animal models. Its ability to selectively destroy insulin-producing beta cells in the pancreas makes it an invaluable tool for studying diabetes and testing potential new therapies.

Future Directions and Perspectives in 4,6 1h,5h Pyrimidinedione Research

Strategic Design of Next-Generation Pyrimidinedione-Based Compounds

The future of 4,6(1H,5H)-pyrimidinedione-based drug discovery lies in the strategic and rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A key approach involves leveraging detailed structure-activity relationship (SAR) studies to guide molecular modifications. nih.gov By understanding how different substituents on the pyrimidinedione ring influence biological activity, medicinal chemists can make targeted changes to optimize therapeutic effects. nih.gov

One promising strategy is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. The pyrimidine (B1678525) ring itself is often considered a bioisostere for phenyl and other aromatic systems, which can improve pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Future designs will likely incorporate a wider range of bioisosteres to fine-tune the molecule's interaction with its biological target.

Furthermore, the design of hybrid molecules, which combine the this compound scaffold with other known pharmacophores, is a burgeoning area. This approach aims to create dual-target inhibitors or compounds with synergistic activities. For instance, combining the pyrimidinedione core with moieties known to interact with specific enzymes or receptors could lead to novel therapeutics with enhanced efficacy.

| Design Strategy | Rationale | Potential Outcome |

| Structure-Activity Relationship (SAR) Guided Modification | Systematically altering substituents at various positions of the pyrimidinedione ring to understand their impact on biological activity. nih.gov | Optimized potency, selectivity, and reduced off-target effects. |

| Bioisosteric Replacement | Substituting parts of the molecule with other chemical groups that have similar properties to improve efficacy or reduce toxicity. nih.govnih.gov | Enhanced pharmacokinetic profiles and improved drug-like properties. |

| Hybrid Molecule Design | Combining the pyrimidinedione scaffold with other pharmacologically active fragments. | Creation of dual-target inhibitors or compounds with synergistic therapeutic effects. |

| Structure-Based Drug Design | Utilizing the 3D structure of the biological target to design complementary pyrimidinedione derivatives. nih.gov | Highly potent and selective inhibitors with well-defined binding modes. |

Exploration of Novel Biological Targets and Therapeutic Areas

While pyrimidine derivatives have shown efficacy in areas like cancer and infectious diseases, the exploration of new biological targets and therapeutic applications for this compound-based compounds is a key future direction. nih.govgsconlinepress.com The structural diversity of this scaffold makes it a versatile platform for targeting a wide array of proteins and enzymes. nih.gov

Recent research has highlighted the potential of pyrimidine derivatives in treating a range of conditions, including inflammatory diseases, neurological disorders, and metabolic syndromes. nih.govnih.govnih.gov For example, certain pyrimidinedione derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes. acs.org Others have shown potential as anti-inflammatory agents by inhibiting key mediators of the inflammatory response. nih.gov

The identification of novel biological targets is being accelerated by advancements in chemical biology and proteomics. These technologies allow for the screening of pyrimidinedione libraries against a vast number of proteins to identify new interactions and potential therapeutic opportunities. The future will likely see the application of this compound derivatives in previously unexplored therapeutic areas, driven by a deeper understanding of their molecular mechanisms of action.

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Kinases (e.g., EGFR, CDK4/6), Tubulin, mPGES-1. nih.govekb.egnih.gov | The pyrimidine scaffold is a common feature in many approved anticancer drugs. nih.govekb.eg |

| Infectious Diseases | Viral and bacterial enzymes. | Pyrimidine derivatives have demonstrated broad-spectrum antimicrobial and antiviral activities. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Phosphodiesterase 4 (PDE4). nih.gov | The ability to modulate inflammatory pathways offers potential for treating various inflammatory conditions. nih.gov |

| Neurological Disorders | Central nervous system (CNS) receptors and enzymes. nih.gov | The pyrimidine core can be modified to cross the blood-brain barrier and interact with CNS targets. nih.gov |

| Diabetes | Dipeptidyl peptidase IV (DPP-4). acs.org | Inhibition of DPP-4 is a validated strategy for managing blood glucose levels. acs.org |

Advancements in Sustainable Synthesis and Scalability

The development of environmentally friendly and efficient synthetic methods is crucial for the future of this compound research and its translation into clinical applications. Traditional synthetic routes often involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. rasayanjournal.co.in Green chemistry approaches are being increasingly adopted to address these challenges. rasayanjournal.co.inresearchgate.net

Future synthetic strategies will focus on principles of green chemistry such as:

Catalysis: Utilizing recyclable catalysts to improve reaction efficiency and reduce waste. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reactions, often leading to higher yields and cleaner products. rasayanjournal.co.incu.edu.eg

Solvent-Free Reactions: Conducting reactions in the absence of solvents to minimize environmental impact. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions: Combining three or more reactants in a single step to increase efficiency and reduce the number of synthetic operations. rasayanjournal.co.in

Ultrasonic Synthesis: Using ultrasound irradiation to promote reactions, often at room temperature. rasayanjournal.co.inresearchgate.net

These sustainable methods not only reduce the environmental footprint but also offer economic advantages by simplifying procedures and shortening reaction times. rasayanjournal.co.incu.edu.eg Furthermore, developing scalable synthetic routes is essential for the large-scale production of promising pyrimidinedione-based drug candidates for clinical trials and commercialization.

| Green Chemistry Approach | Description | Advantages |

| Catalysis | Use of catalysts to facilitate reactions. rasayanjournal.co.inresearchgate.net | Increased reaction rates, higher yields, and catalyst recyclability. rasayanjournal.co.inresearchgate.net |